molecular formula C₂₁H₃₀O₃ B1142607 (6R)-6-(hydroxymethyl)-6,9-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol CAS No. 54555-14-5

(6R)-6-(hydroxymethyl)-6,9-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol

Cat. No.: B1142607
CAS No.: 54555-14-5
M. Wt: 330.46
InChI Key:
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Description

(6R)-6-(hydroxymethyl)-6,9-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol is a complex organic compound with a unique structure It belongs to the class of dibenzo[b,d]pyrans and is characterized by its multiple stereocenters and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-(hydroxymethyl)-6,9-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of strong acids or bases as catalysts and may involve high temperatures and pressures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(6R)-6-(hydroxymethyl)-6,9-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of (6R)-6-(hydroxymethyl)-6,9-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

(6R)-6-(hydroxymethyl)-6,9-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-4-5-6-7-15-11-18(23)20-16-10-14(2)8-9-17(16)21(3,13-22)24-19(20)12-15/h10-12,16-17,22-23H,4-9,13H2,1-3H3/t16?,17?,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSGVVWOXYAPKB-BPZDKFOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C2C3C=C(CCC3[C@](OC2=C1)(C)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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